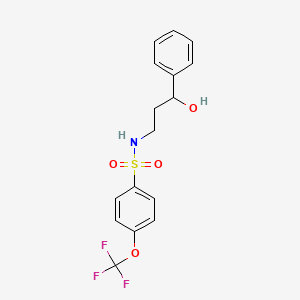

N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide is a benzenesulfonamide derivative characterized by a trifluoromethoxy substituent at the para position of the benzene ring and a 3-hydroxy-3-phenylpropyl group attached to the sulfonamide nitrogen. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the hydroxy-phenylpropyl moiety may confer unique steric and electronic properties for molecular interactions .

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO4S/c17-16(18,19)24-13-6-8-14(9-7-13)25(22,23)20-11-10-15(21)12-4-2-1-3-5-12/h1-9,15,20-21H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJRXFKPMOSQFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammation. This article will explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Hydroxy Group : The presence of a hydroxyl group enhances solubility and potential interactions with biological targets.

- Trifluoromethoxy Group : This group may contribute to the compound's lipophilicity and metabolic stability.

- Benzenesulfonamide Moiety : Known for its biological activity, this part of the molecule is crucial for binding to target proteins.

This compound exhibits several biological activities:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For example, it may target lipoxygenases (LOXs), which are implicated in the synthesis of inflammatory mediators such as leukotrienes .

- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism likely involves modulation of signaling pathways related to cell proliferation and survival .

- Antimicrobial Activity : Some derivatives of similar sulfonamide compounds have demonstrated antimicrobial effects against various pathogens, suggesting potential utility in treating infections .

Pharmacokinetics

- Absorption : The hydroxy group enhances absorption through gastrointestinal membranes.

- Distribution : The trifluoromethoxy group may facilitate distribution across cell membranes due to increased lipophilicity.

- Metabolism : Likely undergoes hepatic metabolism, with potential for both phase I and phase II reactions.

- Excretion : Predominantly renal excretion of metabolites.

Toxicity Profile

Toxicological assessments indicate that while the compound exhibits therapeutic potential, careful evaluation is necessary to understand its safety profile, particularly regarding organ toxicity and skin sensitization .

Case Studies

- In Vitro Studies : A study investigating the inhibition of human lipoxygenases showed that compounds structurally related to this compound displayed nanomolar potency against 12-LOX, suggesting significant anti-inflammatory potential .

- Animal Models : In preclinical models, administration of this compound led to reduced tumor growth in xenograft models of cancer, indicating its potential as an anticancer agent. Further studies are required to elucidate the exact pathways involved .

Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C16H18F3N2O3S |

| Molecular Weight | 363.38 g/mol |

| Solubility | Soluble in DMSO; moderate solubility in water |

| Target Enzymes | Lipoxygenases (LOXs), Carbonic Anhydrase |

| Anticancer Activity | Induces apoptosis in various cancer cell lines |

| Toxicity | Moderate; requires further investigation |

Scientific Research Applications

Inhibition of Carbonic Anhydrases

One of the primary applications of this compound is its role as an inhibitor of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are overexpressed in hypoxic tumors. Research indicates that compounds with similar structures exhibit selective inhibition of these isoforms, making them potential candidates for cancer therapy. For instance, derivatives of sulfonamides have shown promising results in inhibiting tumor-associated CAs, which can lead to reduced tumor growth and improved therapeutic outcomes in cancer models .

Antitumor Activity

The compound has been investigated for its antitumor properties in various preclinical studies. In particular, a study highlighted the efficacy of structurally related sulfonamides in an orthotopic model of breast cancer. The findings demonstrated that these compounds could effectively inhibit tumor growth while maintaining a favorable toxicity profile .

Case Study 1: Efficacy in Hypoxic Tumors

A notable study explored the efficacy of a series of sulfonamide derivatives, including N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide, against hypoxic tumor models. The results indicated that these compounds exhibited significant antitumoral effects compared to control groups, with IC50 values demonstrating potent inhibition of CA IX and CA XII .

| Compound | IC50 (nM) CA IX | IC50 (nM) CA XII | Efficacy |

|---|---|---|---|

| Compound 11 | 2.59 | 7.64 | High |

| N-(3-hydroxy...) | TBD | TBD | TBD |

Case Study 2: Structural Analysis and Binding Affinity

X-ray crystallography studies have been conducted to understand the binding modes of these compounds to carbonic anhydrases better. These studies revealed specific interactions between the sulfonamide moiety and the active site of the enzyme, providing insights into how structural modifications can enhance inhibitory activity against specific CA isoforms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Sulfonamide Core

The sulfonamide core is a common scaffold in bioactive molecules. Below is a comparison of key analogs:

Key Observations :

- Polarity and Solubility: The 3-hydroxy-3-phenylpropyl group in the target compound introduces polarity due to the hydroxyl group, which may enhance aqueous solubility compared to the purely aliphatic 3-aminopropyl group in or the hydrophobic adamantane derivatives in .

- Electronic Effects : The trifluoromethoxy group in all analogs provides electron-withdrawing properties, stabilizing the sulfonamide moiety and influencing receptor binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-(trifluoromethoxy)benzenesulfonyl chloride and 3-amino-1-phenylpropan-1-ol. Reactions are typically conducted in dichloromethane (DCM) with a polar aprotic solvent like dimethylformamide (DMF) to enhance solubility. Slow addition of the sulfonyl chloride to the amine at 0–5°C minimizes side reactions, followed by stirring at room temperature for 12–16 hours. Crude products are purified via column chromatography using gradients of methanol (MeOH) and DCM (e.g., 1–5% MeOH in DCM) with 1% triethylamine (TEA) to suppress tailing .

Q. How can the purity and structural integrity of this sulfonamide be confirmed?

- Methodological Answer : Characterization relies on a combination of spectroscopic techniques:

- 1H/13C NMR : Key peaks include aromatic protons (δ 7.3–7.9 ppm for trifluoromethoxy and sulfonamide groups) and hydroxypropyl chain signals (e.g., δ 1.6–3.1 ppm for CH2 and CH groups) .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement (e.g., m/z calculated for C16H17F3N2O4S: 390.0812) confirms molecular formula .

- LCMS : Retention time under acidic mobile phases (e.g., 0.05% formic acid in MeCN) provides additional purity validation .

Q. What purification strategies address low yields in sulfonamide synthesis?

- Methodological Answer : Low yields often stem from incomplete sulfonamide bond formation or byproduct generation. Optimize stoichiometry (1.1–1.2 equiv. of sulfonyl chloride per amine), ensure anhydrous conditions, and use slow reagent addition. If byproducts persist, employ orthogonal purification methods like preparative HPLC with C18 columns and water/acetonitrile gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer : Focus on modular modifications:

- Hydroxypropyl Chain : Replace with alkyl/aryl amines (e.g., morpholine, piperazine) to probe steric/electronic effects.

- Trifluoromethoxy Group : Substitute with other electron-withdrawing groups (e.g., nitro, cyano) to assess pharmacophore requirements.

- Synthetic Tools : Use Suzuki-Miyaura coupling to introduce heteroaromatic rings (e.g., thiazole, benzothiazole) via Pd(PPh3)4 catalysis in toluene/ethanol with Na2CO3 as base .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, phosphatases) using fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) in 96-well plates. Measure IC50 via dose-response curves .

- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria. Minimum inhibitory concentrations (MICs) are determined after 18–24 hours incubation .

Q. How can contradictory solubility data across studies be resolved?

- Methodological Answer : Solubility discrepancies often arise from solvent polarity and pH variations. Systematically test solubility in DMSO, aqueous buffers (pH 1–10), and simulated biological fluids (e.g., PBS). Use dynamic light scattering (DLS) to detect aggregation. For low-solubility batches, consider salt formation (e.g., hydrochloride salts) or co-solvent systems (e.g., PEG-400/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.